molecular formula C13H15NO2S B120241 TG003 CAS No. 300801-52-9

TG003

Katalognummer: B120241
CAS-Nummer: 300801-52-9
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: BGVLELSCIHASRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

TG003 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Clk1- und Clk4-Kinasen hemmt. Es konkurriert mit ATP um die Bindung an die Kinase-Domäne und verhindert so die Phosphorylierung von Serin/Arginin-reichen Proteinen . Diese Hemmung führt zur Unterdrückung von alternativen Spleißereignissen, die die Expression verschiedener Proteinisoformen modulieren können .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für Clk1 und Clk4, wodurch es ein wertvolles Werkzeug für die Untersuchung der spezifischen Rollen dieser Kinasen beim alternativen Spleißen ist . Seine Fähigkeit, das RNA-Spleißen ohne signifikante Toxizität für Zellen zu modulieren, erhöht seine Nützlichkeit in der Forschung und potenziellen therapeutischen Anwendungen .

Biochemische Analyse

Biochemical Properties

TG003 interacts with Clk-family kinases, exhibiting inhibitory effects on Clk1, Clk2, and Clk4 . It competes with ATP, exhibiting a Ki value of 0.01 μM for Clk1/Sty . This compound’s interaction with these enzymes leads to the suppression of Clk-mediated phosphorylation of certain proteins, such as the splicing factor SF2/ASF .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells, this compound inhibits Clk1/Sty kinase activity and suppresses the phosphorylation of the splicing factor SF2/ASF . In prostate cancer cell lines, this compound reduces cell proliferation and increases apoptosis . It also slows scratch closure and reduces cell migration and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk-family kinases . By competing with ATP, it inhibits Clk1/Sty-mediated phosphorylation of proteins involved in RNA splicing, such as SF2/ASF . This leads to changes in the splicing patterns of certain genes, which can have significant effects on cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in HeLa cells, the inhibitory effect of this compound on Clk1/Sty kinase activity and SF2/ASF phosphorylation can be observed after a treatment period of 3 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study involving Jcl:TCR mice, this compound was administered subcutaneously at a dose of 30mg/kg . This led to the promotion of exon-skipping in the dystrophin gene, suggesting potential therapeutic applications in Duchenne muscular dystrophy .

Metabolic Pathways

Given its role as an inhibitor of Clk-family kinases, it is likely that this compound interacts with the metabolic pathways involving these kinases .

Transport and Distribution

Given its molecular properties and its interactions with Clk-family kinases, it is likely that this compound can penetrate cell membranes and distribute within cells .

Subcellular Localization

In HeLa cells, this compound has been shown to affect the localization of Clk1/Sty, causing it to localize to nuclear speckles . This suggests that this compound may have effects on the subcellular localization of the proteins it interacts with .

Biologische Aktivität

TG003 is a potent inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4, which play crucial roles in the regulation of alternative splicing of pre-mRNA. This compound has garnered attention for its potential therapeutic applications, especially in the context of diseases characterized by dysregulated splicing, such as cancer and Duchenne muscular dystrophy (DMD). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treatment.

This compound functions primarily as an ATP-competitive inhibitor of CLK family kinases. It exhibits high potency with IC50 values of 15 nM for CLK4 and 20 nM for CLK1 . By inhibiting CLK activity, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for splice site recognition during mRNA processing. This inhibition leads to altered splicing patterns, promoting the inclusion or exclusion of specific exons in mRNA transcripts .

Table 1: Potency of this compound Against CLK Family Kinases

KinaseIC50 (nM)
CLK120
CLK415
CLK2200
CLK3Not inhibited

In Cancer Research

In studies involving prostate cancer cell lines (PC3 and DU145), this compound demonstrated significant anti-cancer properties. It reduced cell proliferation and increased apoptosis, particularly in cells overexpressing CLK1, where the inhibition of CLK activity was shown to slow down cell migration and invasion in vitro . Additionally, this compound effectively inhibited tumor growth in xenograft models, highlighting its potential as a therapeutic agent against prostate cancer .

In Duchenne Muscular Dystrophy

This compound has also been investigated for its effects on DMD. In cellular models derived from DMD patients, this compound facilitated the skipping of exon 31 in dystrophin mRNA, leading to the production of a functional truncated dystrophin protein. This effect was observed alongside an increase in dystrophin protein levels, suggesting a promising avenue for therapeutic intervention in genetic disorders caused by splicing defects .

Case Studies

Case Study 1: Prostate Cancer Cell Lines

  • Objective : Assess the impact of this compound on cell proliferation and apoptosis.
  • Method : PC3 and DU145 cells were treated with varying concentrations of this compound.
  • Results : Significant reduction in cell viability was observed alongside increased apoptosis markers. The study concluded that this compound could serve as a novel therapeutic strategy for targeting dysregulated splicing in cancer.

Case Study 2: Duchenne Muscular Dystrophy

  • Objective : Evaluate the ability of this compound to restore dystrophin expression.
  • Method : Patient-derived myotubes were treated with this compound.
  • Results : The treatment resulted in enhanced skipping of exon 31 and increased levels of functional dystrophin protein. This suggests that this compound could be beneficial for patients with specific mutations leading to DMD.

Safety Profile

In toxicity assessments conducted on animal models, this compound exhibited no significant acute toxicity at doses up to 100 mg/kg when administered orally. No adverse effects on body weight or general health were noted throughout the experimental period . These findings support the safety profile of this compound as a potential therapeutic agent.

Eigenschaften

IUPAC Name

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017396
Record name 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300801-52-9
Record name 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TG003
Reactant of Route 2
TG003
Reactant of Route 3
TG003
Reactant of Route 4
TG003
Reactant of Route 5
TG003
Reactant of Route 6
TG003

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.